4-[(2Z)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and various industrial applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the reaction of 2-chlorobenzaldehyde with 4-nitroaniline and a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a period of time. The reaction mixture is then purified using techniques such as crystallization, filtration, and distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated or nitro-substituted derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler compound with similar reactivity but fewer functional groups.
4-Nitroaniline: Shares the nitro group but lacks the triazine and pyrrolidinyl components.
1,3,5-Triazine Derivatives: Compounds with similar triazine structures but different substituents.
Uniqueness
2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired .
Properties
Molecular Formula |
C20H19ClN8O2 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-N-[(Z)-(2-chlorophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN8O2/c21-17-6-2-1-5-14(17)13-22-27-19-24-18(25-20(26-19)28-11-3-4-12-28)23-15-7-9-16(10-8-15)29(30)31/h1-2,5-10,13H,3-4,11-12H2,(H2,23,24,25,26,27)/b22-13- |
InChI Key |
VEKUIHSVOVRBMM-XKZIYDEJSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.